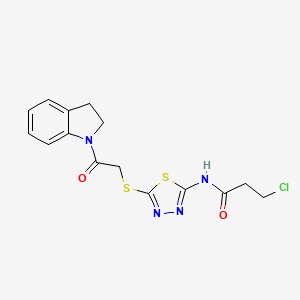

3-chloro-N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)propanamide

Description

The compound 3-chloro-N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)propanamide is a 1,3,4-thiadiazole derivative characterized by:

- A 1,3,4-thiadiazole core substituted at the 2-position with a propanamide group (chlorinated at the 3-position).

- A thioether linkage at the 5-position of the thiadiazole, connecting to a 2-(indolin-1-yl)-2-oxoethyl moiety.

This structure combines features associated with bioactivity in thiadiazoles (e.g., antimicrobial, anticancer) and indole-based pharmacophores (e.g., kinase inhibition, apoptosis induction).

Properties

IUPAC Name |

3-chloro-N-[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN4O2S2/c16-7-5-12(21)17-14-18-19-15(24-14)23-9-13(22)20-8-6-10-3-1-2-4-11(10)20/h1-4H,5-9H2,(H,17,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUFBNBGLCBNEGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(S3)NC(=O)CCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-chloro-N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)propanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential anticancer and antimicrobial properties. This compound belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities. The unique structural features of this compound, including a chloro group, a thiadiazole ring, and an indoline moiety, contribute to its biological interactions.

Chemical Structure and Synthesis

The synthesis of this compound typically involves several steps that require careful control of reaction conditions to optimize yields and purity. Techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed for monitoring the reaction progress.

Key Structural Data:

- Molecular Formula: CHClNOS

- Molecular Weight: 396.95 g/mol

- CAS Number: 872594-85-9

Anticancer Properties

Research has indicated that thiadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that related compounds demonstrate IC values ranging from 0.034 to 0.084 mmol/L against MCF7 and A549 cancer cell lines, suggesting that this compound may also possess similar potency against these or other cancer types .

Table 1: IC Values of Thiadiazole Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC Value (mmol/L) |

|---|---|---|

| Compound 4y | MCF7 | 0.084 ± 0.020 |

| Compound 4y | A549 | 0.034 ± 0.008 |

| Thiadiazole Derivative | K562 | 7.4 µM |

| Thiadiazole Derivative | HCT116 | 3.29 µg/mL |

The mechanism of action for this compound likely involves the inhibition of specific enzymes or receptors implicated in cancer cell proliferation. Thiadiazole derivatives have been shown to interact with molecular targets such as protein kinases, leading to cell cycle arrest and apoptosis in cancer cells .

Case Studies

A study focused on the synthesis and biological evaluation of novel thiadiazole derivatives highlighted their anticancer activity against various cell lines including MCF7 and A549 . The study reported that certain derivatives exhibited selective cytotoxicity while sparing non-cancerous cells, indicating a potential therapeutic window for further development.

Scientific Research Applications

Anticancer Activity

Research indicates that 3-chloro-N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)propanamide exhibits promising anticancer properties. It has been evaluated against various cancer cell lines with the following findings:

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 0.52 | Induction of apoptosis |

| MCF-7 | 0.34 | Cell cycle arrest in G2/M phase |

| HT-29 | 0.86 | Inhibition of tubulin polymerization |

The most potent activity was observed in the MCF-7 cell line, where the compound induced apoptosis in a dose-dependent manner. Mechanistic studies suggest that it interacts with tubulin similar to colchicine, disrupting microtubule dynamics essential for cell division .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains:

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Bacillus subtilis | 18 | 16 µg/mL |

These results indicate its potential as a candidate for developing new antimicrobial agents .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the compound against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited significant antibacterial activity with an MIC of 16 µg/mL. This study suggests that it could be developed into a novel treatment for resistant bacterial infections .

Case Study 2: Cancer Cell Inhibition

Another investigation focused on the anticancer effects on the MCF-7 cell line. Treatment with varying concentrations led to significant cell death via apoptosis pathways. Flow cytometry analysis confirmed G2/M phase arrest, indicating its potential as an effective chemotherapeutic agent .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Key Substituent Variations

The compound’s closest analogs are 1,3,4-thiadiazole derivatives with thioether-linked side chains and substituted acetamide/propanamide groups. Key comparisons include:

Table 1: Structural Comparison of Thiadiazole Derivatives

Key Observations:

- Thioether Linkage Diversity : The target compound’s indole-containing side chain distinguishes it from analogs with simpler aryl/alkylthio groups (e.g., 5e, HR443212) .

- Amide Group Variations : The 3-chloropropanamide group is shared with HR443212, but the indole-thioether side chain adds complexity compared to ethylthio or chlorobenzylthio substituents .

Physicochemical Properties

Available data on melting points, yields, and solubility are critical for comparing synthetic feasibility and stability:

Table 2: Physicochemical Properties of Selected Analogs

Key Observations:

- Yield : The target compound’s synthetic route (unreported in evidence) may require optimization, as analogs like 6.4 achieve >90% yields via robust thiourea/oxadiazole coupling .

Table 3: Reported Bioactivities of Thiadiazole Analogs

Key Observations:

- Antifungal Potential: The target compound’s thiadiazole-indole hybrid may enhance ergosterol inhibition (cf. 5e) or CYP450 binding (cf. 8d) .

- Anticancer Mechanisms : Compound 3’s Akt inhibition via π-π/H-bond interactions suggests the target compound’s indole group could similarly modulate kinase pathways .

Q & A

Q. What are the optimal synthetic routes for 3-chloro-N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)propanamide, and how can reaction yields be improved?

- Methodological Answer : The compound’s synthesis involves coupling thiadiazole and indole-derived intermediates. Key steps include:

- Thioether linkage formation : React 5-mercapto-1,3,4-thiadiazol-2-amine with 2-chloro-N-(indolin-1-yl)acetamide in dry acetone or DMF using K₂CO₃ as a base under reflux (3–5 h) .

- Chloropropanamide conjugation : Introduce the 3-chloropropanamide group via nucleophilic substitution with chloroacetyl chloride in the presence of triethylamine .

To improve yields: - Optimize solvent polarity (e.g., DMF enhances solubility of aromatic intermediates) .

- Use microwave-assisted synthesis to reduce reaction time and byproduct formation, as demonstrated for analogous thiadiazole-quinoxaline hybrids .

Q. Which analytical techniques are critical for characterizing this compound, and how should data contradictions be resolved?

- Methodological Answer :

- Structural confirmation : Use ¹H/¹³C NMR to verify thiadiazole (C-S-C), indole (NH), and chloropropanamide (CH₂Cl) signals. Discrepancies in integration ratios may arise from tautomerism in the thiadiazole ring; employ 2D NMR (COSY, HSQC) for resolution .

- Purity assessment : HPLC with UV detection (λ = 254–280 nm) and C18 columns (acetonitrile/water mobile phase) ensures >95% purity. Contradictory retention times can be addressed by adjusting pH (e.g., 0.1% TFA suppresses ionization of acidic/basic groups) .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound, and what experimental validation is required?

- Methodological Answer :

- Molecular docking : Target enzymes like COX-1/2 or topoisomerases using AutoDock Vina. Prioritize binding poses with hydrogen bonds to thiadiazole sulfur and indole NH groups .

- ADMET prediction : Use SwissADME to assess bioavailability (e.g., Lipinski’s rule compliance). Validate experimentally via:

- Caco-2 permeability assays for intestinal absorption .

- Microsomal stability tests (rat liver microsomes) to confirm metabolic resistance .

Q. What strategies resolve contradictions in reported cytotoxic vs. antimicrobial activity for thiadiazole-indole hybrids?

- Methodological Answer :

- Dose-response profiling : Test cytotoxicity (MTT assay on HEK-293 cells) and antimicrobial activity (MIC against S. aureus and E. coli) in parallel. Activity divergence may stem from:

- Target selectivity : Cytotoxicity often correlates with topoisomerase inhibition, while antimicrobial activity involves membrane disruption .

- pH-dependent solubility : Adjust assay media pH (5.5–7.4) to mimic physiological vs. bacterial environments .

- Structure-activity relationship (SAR) : Modify the indole N-substituent (e.g., tosyl vs. methyl groups) to decouple cytotoxic and antimicrobial effects .

Q. How can regioselectivity challenges in functionalizing the thiadiazole core be addressed?

- Methodological Answer :

- Directed lithiation : Use LDA (lithium diisopropylamide) at −78°C to selectively deprotonate the thiadiazole C5 position before introducing electrophiles (e.g., alkyl halides) .

- Protecting group strategy : Temporarily protect the indole NH with Boc groups to prevent unwanted side reactions during thiadiazole functionalization .

Data Contradiction Analysis

Q. Why do some studies report high antimicrobial activity while others show negligible effects for structurally similar compounds?

- Methodological Answer : Contradictions may arise from:

- Bacterial strain variability : Test across Gram-positive (e.g., MRSA) and Gram-negative (e.g., P. aeruginosa) strains with differing membrane permeability .

- Efflux pump interference : Use efflux pump inhibitors (e.g., PAβN) in MIC assays to isolate intrinsic compound activity .

- Redox activity artifacts : Avoid resazurin-based assays (alamarBlue) for anaerobic bacteria; instead, use ATP bioluminescence for reliable quantification .

Experimental Design Recommendations

- Synthetic Reproducibility : Document reaction atmosphere (N₂ vs. air), as oxidation of thiol intermediates can alter yields .

- Biological Assays : Include positive controls (e.g., ciprofloxacin for antimicrobial tests, doxorubicin for cytotoxicity) and validate results across ≥3 independent replicates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.